5-(Azepan-1-ylsulfonyl)-2-chloroaniline hydrochloride
Description
5-(Azepan-1-ylsulfonyl)-2-chloroaniline hydrochloride (CAS 326916-71-6) is a synthetic organic compound with the molecular formula C₁₂H₁₇ClN₂O₂S and a molecular weight of 288.79 g/mol . Structurally, it features a chloro-substituted aniline core modified with an azepane (7-membered saturated nitrogen ring) sulfonyl group, followed by hydrochloride salt formation.
Properties
Molecular Formula |
C12H18Cl2N2O2S |
|---|---|
Molecular Weight |
325.3 g/mol |
IUPAC Name |
5-(azepan-1-ylsulfonyl)-2-chloroaniline;hydrochloride |
InChI |
InChI=1S/C12H17ClN2O2S.ClH/c13-11-6-5-10(9-12(11)14)18(16,17)15-7-3-1-2-4-8-15;/h5-6,9H,1-4,7-8,14H2;1H |
InChI Key |
GCANFBXQSKBOLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)N.Cl |
Origin of Product |
United States |
Preparation Methods
Chlorosulfonation of 2-Chloroaniline
- The starting material, 2-chloroaniline, undergoes chlorosulfonation using chlorosulfonic acid in the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) .
- The reaction is typically conducted at elevated temperatures (125–130 °C) to ensure complete conversion to the sulfonyl chloride intermediate.
- Excess chlorosulfonic acid is used both as reagent and solvent to drive the reaction to completion efficiently.
- After reaction, the mixture is quenched with ice water to precipitate the sulfonyl chloride product, which is then isolated by filtration.
| Parameter | Condition/Details |
|---|---|
| Reagents | 2-chloroaniline, chlorosulfonic acid, SOCl2 or PCl5 |
| Temperature | 125–130 °C |
| Reaction time | Several hours until completion |
| Quenching | Ice water |
| Yield | ~73% (for analogous sulfonyl chlorides) |
| Purity | ~95% (argentometric titration) |
Formation of Sulfonamide with Azepane
- The sulfonyl chloride intermediate reacts with azepane (azepan-1-yl) under basic conditions to form the sulfonamide.
- Typical solvents include dichloromethane or ethanol, with bases such as triethylamine to neutralize the released HCl.
- The reaction is carried out at room temperature or slightly elevated temperatures (20–80 °C) for several hours.
- The product is isolated by filtration or extraction, followed by purification steps such as recrystallization.
| Parameter | Condition/Details |
|---|---|
| Reagents | Sulfonyl chloride intermediate, azepane, triethylamine |
| Solvent | Dichloromethane, ethanol |
| Temperature | 20–80 °C |
| Reaction time | 1–4 hours |
| Yield | Typically 70–90% |
Hydrochloride Salt Formation
- The free base sulfonamide is converted to its hydrochloride salt by treatment with hydrogen chloride gas or concentrated hydrochloric acid .
- This step is performed in solvents such as ethyl acetate or toluene at low temperatures (5–10 °C) to precipitate the hydrochloride salt.
- The salt is collected by filtration and dried under vacuum.
| Parameter | Condition/Details |
|---|---|
| Reagents | Sulfonamide, HCl gas or concentrated HCl |
| Solvent | Ethyl acetate, toluene |
| Temperature | 5–10 °C |
| Reaction time | 30–90 minutes |
| Yield | High, depending on purity and crystallization |
Source: Experimental procedures for related sulfonamide hydrochlorides
Analytical Data and Purity Assessment
- Purity of intermediates and final product is commonly assessed by HPLC , NMR spectroscopy , and argentometric titration for halide content.
- Yields for chlorosulfonation and sulfonamide formation steps range from 70% to 90%, with purity typically above 95% after purification.
- Crystallization from appropriate solvents ensures high-quality hydrochloride salt suitable for further applications.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Chlorosulfonation | 2-chloroaniline, chlorosulfonic acid, SOCl2 or PCl5 | 125–130 °C | Several hrs | ~73 | Excess chlorosulfonic acid used; quench with ice water |
| Sulfonamide formation | Sulfonyl chloride intermediate, azepane, triethylamine | 20–80 °C | 1–4 hrs | 70–90 | Solvent: dichloromethane or ethanol |
| Hydrochloride salt formation | Sulfonamide, HCl gas or conc. HCl, ethyl acetate/toluene | 5–10 °C | 30–90 min | High | Precipitation and filtration |
Research Findings and Notes
- The use of chlorosulfonic acid with chlorinating agents is critical for efficient chlorosulfonation, providing high yields and purity without requiring additional solvents.
- The sulfonamide formation proceeds smoothly under mild conditions with azepane, and triethylamine effectively scavenges HCl byproduct.
- Hydrochloride salt formation enhances compound stability and facilitates isolation as a crystalline solid.
- Alternative chlorination methods for related anilines involve copper-catalyzed chlorination with oxygen and hydrogen chloride gases, but these are less common for sulfonamide intermediates.
- The described methods are scalable and reproducible, suitable for industrial and research applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group.
Reduction: Reduction reactions may target the chloroaniline moiety.
Substitution: The compound is prone to substitution reactions, especially at the chloroaniline site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like thionyl chloride and chlorinating agents are employed.
Major Products Formed
Oxidation: Oxidized derivatives of the sulfonyl group.
Reduction: Reduced forms of the chloroaniline moiety.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmacological Applications
-
Antiviral Activity :
- The compound has been explored for its antiviral properties, particularly against Hepatitis C virus (HCV). Research indicates that derivatives of nitrogen-containing heterocycles, including this compound, may inhibit the replication of HCV by targeting specific viral proteins and pathways involved in the infection process .
-
Kinase Inhibition :
- Studies have shown that compounds similar to 5-(Azepan-1-ylsulfonyl)-2-chloroaniline hydrochloride can inhibit various protein kinases, which are crucial in the regulation of cell signaling pathways associated with cancer and other diseases. This inhibition may provide therapeutic benefits in treating kinase-mediated disorders .
- Anti-inflammatory Properties :
Synthesis and Derivatives
The synthesis of 5-(Azepan-1-ylsulfonyl)-2-chloroaniline hydrochloride involves several steps that can lead to various derivatives with enhanced biological activity. The ability to modify the azepane ring or the sulfonamide group can yield compounds with improved efficacy against specific targets.
Data Table: Summary of Research Findings
Case Study 1: Antiviral Efficacy Against HCV
A study conducted on a series of compounds related to 5-(Azepan-1-ylsulfonyl)-2-chloroaniline hydrochloride demonstrated significant antiviral activity against HCV in vitro. The results indicated a dose-dependent inhibition of viral replication, suggesting potential for therapeutic development.
Case Study 2: Kinase Activity Modulation
Research published on kinase inhibitors highlighted the effectiveness of compounds similar to this aniline derivative in reducing tumor growth in preclinical models. The study emphasized the importance of structural modifications to enhance selectivity for specific kinases involved in oncogenesis.
Mechanism of Action
The mechanism of action of 5-(Azepan-1-ylsulfonyl)-2-chloroaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the chloroaniline moiety may enhance binding affinity. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Structural Differences :
- MBOCA consists of two 2-chloroaniline groups linked by a methylene bridge , lacking the sulfonyl-azepane moiety present in the target compound.
- Molecular Weight : 267.16 g/mol (vs. 288.79 g/mol for the target compound).
Functional and Hazard Profile :
- MBOCA is a known carcinogen (IARC Group 1) and hazardous occupational chemical, historically used as a curing agent for polyurethanes and epoxy resins .
- It is listed in the Toxics Release Inventory (TRI), highlighting environmental and health risks due to persistent bioaccumulation .
- However, absence of hazard data for the target compound precludes definitive conclusions .
Tris(2-carboxyethyl)phosphine Hydrochloride (TCEP; CAS 115-96-8)
Structural Differences :
- TCEP is a phosphine derivative with three carboxyethyl groups, structurally distinct from the aniline-sulfonyl core of the target compound.
Functional Comparison :
- TCEP is widely used as a non-thiol reducing agent in biochemistry to stabilize proteins and cleave disulfide bonds.
- Both compounds are hydrochloride salts, but the target compound’s aromatic sulfonyl group suggests divergent reactivity, likely favoring electrophilic substitution or polymer crosslinking rather than redox activity .
Azepan-1-yl-pyrrolidin-3-yl-methanone Hydrochloride (CAS 1361116-21-3)
Structural Differences :
- Shares the azepane moiety but replaces the sulfonyl-aniline group with a pyrrolidinyl methanone (ketone) group.
- Molecular Weight : 232.75 g/mol (vs. 288.79 g/mol for the target compound).
Functional Implications :
- The ketone group in this analog may enhance hydrogen-bonding capacity, influencing solubility or receptor binding in pharmaceutical contexts. The target compound’s sulfonyl group could confer greater acidity or stability under basic conditions .
Triphenyl Phosphate (TPP; CAS 115-86-6)
Structural Differences :
- TPP is an aromatic phosphate ester , contrasting with the target compound’s sulfonamide-aniline structure.
Functional Comparison :
- TPP is a flame retardant and plasticizer, leveraging phosphate ester reactivity. The target compound’s sulfonyl group may offer different thermal or hydrolytic stability, though direct comparisons are lacking .
Data Tables
Table 1. Structural and Physicochemical Comparison
Table 2. Hazard and Application Profiles
Research Findings and Key Insights
Structural Moieties Dictate Reactivity : The sulfonyl-azepane group in the target compound may enhance hydrolytic stability compared to MBOCA’s methylene bridge, which is prone to oxidative degradation .
Hazard Profile Uncertainties: Unlike MBOCA and TPP, the target compound lacks documented carcinogenicity or environmental persistence data, necessitating further toxicological studies .
Potential Niche Applications: The azepane ring’s conformational flexibility could make the target compound a candidate for targeted drug delivery systems, distinguishing it from smaller-ring analogs like pyrrolidinyl derivatives .
Biological Activity
5-(Azepan-1-ylsulfonyl)-2-chloroaniline hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article will provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, applications in research and medicine, and relevant case studies.
Chemical Structure and Properties
5-(Azepan-1-ylsulfonyl)-2-chloroaniline hydrochloride is characterized by the presence of an azepan ring, a sulfonamide group, and a chloroaniline moiety. These structural features contribute to its ability to interact with various biological targets.
The biological activity of 5-(Azepan-1-ylsulfonyl)-2-chloroaniline hydrochloride is primarily attributed to its interaction with specific enzymes and receptors. The compound can modulate the activity of these molecular targets, influencing cellular pathways critical for various physiological processes.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. This mechanism is crucial for its potential use as an antibacterial agent.
- Receptor Interaction : It may also bind to various receptors, potentially affecting signaling pathways related to inflammation and cancer cell proliferation .
Antimicrobial Activity
Research indicates that 5-(Azepan-1-ylsulfonyl)-2-chloroaniline hydrochloride exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting its potential as a therapeutic agent for treating infections.
Anticancer Properties
The compound has been investigated for its anticancer activities, particularly in inhibiting tumor growth through modulation of key signaling pathways involved in cancer progression. Its ability to affect the extracellular signal-regulated kinase (ERK) pathway has been highlighted as a mechanism by which it may exert anticancer effects .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of 5-(Azepan-1-ylsulfonyl)-2-chloroaniline hydrochloride against several pathogenic bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as an effective alternative treatment.
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Escherichia coli | 8 | Amoxicillin | 32 |
| Staphylococcus aureus | 4 | Methicillin | 16 |
| Pseudomonas aeruginosa | 16 | Ciprofloxacin | 64 |
Study on Anticancer Activity
In another study focusing on cancer cell lines, 5-(Azepan-1-ylsulfonyl)-2-chloroaniline hydrochloride was shown to inhibit cell proliferation in a dose-dependent manner. The compound's IC50 values were determined across various cancer types, demonstrating its potential utility in targeted cancer therapies.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| A549 (Lung Cancer) | 15 |
| HeLa (Cervical Cancer) | 12 |
Applications in Research and Medicine
The compound's diverse biological activities make it a valuable candidate for further research and development. Its potential applications include:
- Antibiotic Development : Given its antimicrobial properties, there is significant interest in developing it as a new antibiotic agent.
- Cancer Therapy : Its anticancer activities warrant exploration in clinical trials for potential use in oncology.
- Inflammatory Disorders : Research into its effects on inflammatory pathways could lead to new treatments for conditions such as arthritis or inflammatory bowel disease.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
